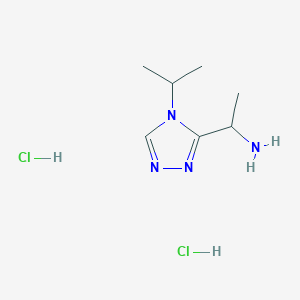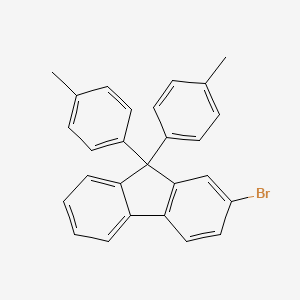
2-Bromo-9,9-di-p-tolyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-9,9-di-p-tolyl-9H-fluorene is an organic compound with the molecular formula C27H21Br and a molecular weight of 425.37 g/mol . It is a white to light yellow powder or crystal that is soluble in toluene . This compound is used extensively in scientific research as an analytical reagent, photochromic material, and building block for the synthesis of functional organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9,9-di-p-tolyl-9H-fluorene typically involves the bromination of 9,9-di-p-tolyl-9H-fluorene. One common method includes the use of n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with water and hydrochloric acid . This reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Bromo-9,9-di-p-tolyl-9H-fluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
n-Butyllithium: Used in the substitution reaction to replace the bromine atom.
Trimethyl Borate: Used in the synthesis process to form the boronic ester intermediate.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the substitution reaction with n-butyllithium and trimethyl borate yields a boronic ester intermediate .
科学的研究の応用
2-Bromo-9,9-di-p-tolyl-9H-fluorene has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-Bromo-9,9-di-p-tolyl-9H-fluorene is primarily related to its role as a building block in the synthesis of functional organic materials. The bromine atom allows for further functionalization through substitution reactions, enabling the creation of complex molecular structures . The compound’s photochromic properties are due to its ability to undergo reversible structural changes upon exposure to light.
類似化合物との比較
Similar Compounds
9,9-Di-p-tolyl-9H-fluorene: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-9,9-diphenyl-9H-fluorene: Similar structure but with phenyl groups instead of p-tolyl groups, affecting its solubility and reactivity.
Uniqueness
2-Bromo-9,9-di-p-tolyl-9H-fluorene is unique due to the presence of the bromine atom, which allows for versatile functionalization through substitution reactions. This makes it a valuable building block for the synthesis of a wide range of functional organic materials .
特性
IUPAC Name |
2-bromo-9,9-bis(4-methylphenyl)fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Br/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28)17-26(24)27/h3-17H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGVEXPXLSEEOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676780 |
Source


|
| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474918-33-7 |
Source


|
| Record name | 2-Bromo-9,9-bis(4-methylphenyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]amine hydrochloride](/img/structure/B1373008.png)
![{2-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-5-chlorophenyl}amine](/img/structure/B1373010.png)


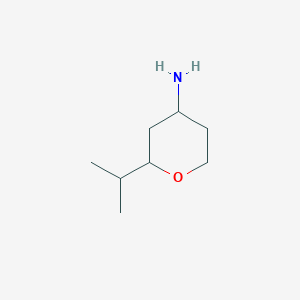
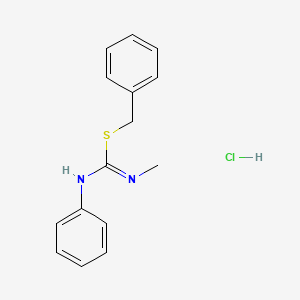


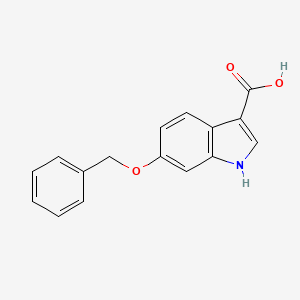
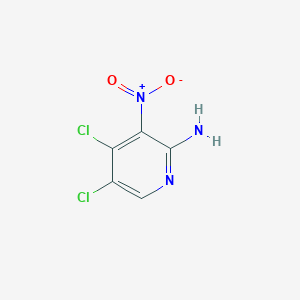

![N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373027.png)

